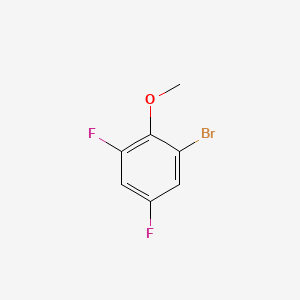

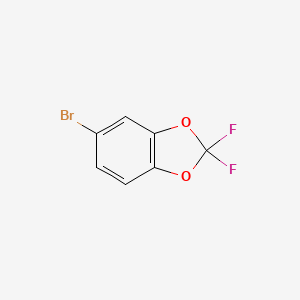

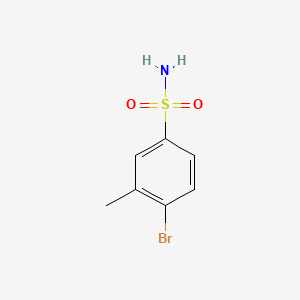

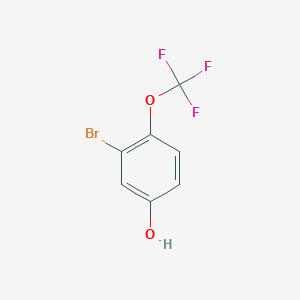

3-Bromo-4-(trifluoromethoxy)phenol

Descripción general

Descripción

3-Bromo-4-(trifluoromethoxy)phenol is a brominated phenol derivative with a trifluoromethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pesticide development. The presence of both bromine and trifluoromethoxy groups on the phenol ring can significantly influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated phenols typically involves the direct halogenation of phenols. For instance, bromination of various phenol derivatives has been achieved using trifluoromethanesulfonic acid, which facilitates the introduction of bromine meta to the hydroxyl group . In the case of 3-trifluoromethyl phenol, an important intermediate, the synthesis involves a multi-step process starting from trifluoromethyl benzene, including nitration, reduction, diazotization, and hydrolysis, with optimization steps to improve yield and purity .

Molecular Structure Analysis

The molecular structure of brominated phenols can be determined using techniques such as X-ray crystallography and compared with theoretical calculations like density functional theory (DFT). For example, the crystal structure of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was elucidated and found to be in agreement with DFT calculations . Similarly, vibrational spectroscopy and DFT calculations have been used to investigate the structure of 3-bromo phenol, providing insights into the effects of halogen substitution on the molecular geometry .

Chemical Reactions Analysis

Brominated phenols can undergo various chemical reactions, including electrophilic aromatic substitution, where the bromine atom can be replaced or the molecule can be further functionalized. For example, acid-promoted electrophilic trifluoromethylthiolation of phenols has been demonstrated, showing para-selectivity in the functionalization of the phenol ring . Additionally, the reactivity of brominated phenols can lead to complex rearrangements and disproportionation reactions, as seen with bromodienones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols are influenced by the presence of substituents on the aromatic ring. The inductive effect of the bromine and trifluoromethoxy groups affects the molecule's electronic properties, as evidenced by vibrational spectroscopy studies . The photodissociation dynamics of brominated alcohols, closely related to brominated phenols, have been studied, revealing details about the C-Br bond dissociation and the influence of non-adiabatic curve crossing on the reaction pathways . Additionally, natural bromophenols have been shown to possess significant antioxidant activity, which could be an important aspect of the physical and chemical properties of 3-Bromo-4-(trifluoromethoxy)phenol .

Aplicaciones Científicas De Investigación

1. Palladium-Catalyzed Direct Arylations of Heteroarenes

- Application Summary: This research explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .

- Methods of Application: The experiment involved the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . The major side-products of the reaction are HBr/KOAc .

- Results: High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

2. New-Generation Liquid Crystal Materials

- Application Summary: This study presents 13 new organic compounds with self-assembling behavior, which can be divided into two groups . One of the groups includes compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core .

- Methods of Application: The influence of the length of the core as well as type and position of substituents in the molecular core was analyzed .

- Results: Mesomorphic properties, phase transition enthalpies, refractive indices, birefringence, and MWIR (mid-wavelength infrared) spectral properties of the compounds were investigated . The lack of aliphatic protons in the molecular structure generated unique infrared properties .

3. Catalytic Enantioselective Synthesis of Esters

- Application Summary: 4-(Trifluoromethoxy)phenol was employed in the catalytic enantioselective synthesis of esters .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Proteomics Research

- Application Summary: “3-Bromo-4-(trifluoromethoxy)phenol” is used as a biochemical for proteomics research .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Medicines, Pesticides, Dyes

- Application Summary: “3-Bromo-4-(trifluoromethoxy)phenol” can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

6. Biochemical for Proteomics Research

- Application Summary: “3-Bromo-4-(trifluoromethoxy)phenol” is used as a biochemical for proteomics research .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, “1-Bromo-4-(trifluoromethoxy)benzene”, indicates that it is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-bromo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPNWQKCKBFPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373765 | |

| Record name | 3-bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethoxy)phenol | |

CAS RN |

886496-88-4 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.